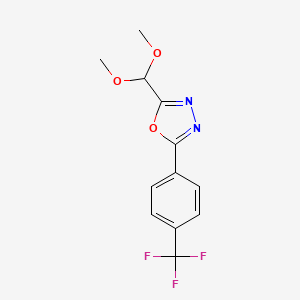![molecular formula C25H24ClF2N5O6 B12635100 Acetic acid, 2-[[1-(aminocarbonyl)-3-[[[(2S,4R)-2-[[[(3-chloro-2-fluorophenyl)methyl]amino]carbonyl]-4-fluoro-4-methyl-1-pyrrolidinyl]carbonyl]amino]-1H-indol-5-yl]oxy]-](/img/structure/B12635100.png)
Acetic acid, 2-[[1-(aminocarbonyl)-3-[[[(2S,4R)-2-[[[(3-chloro-2-fluorophenyl)methyl]amino]carbonyl]-4-fluoro-4-methyl-1-pyrrolidinyl]carbonyl]amino]-1H-indol-5-yl]oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, 2-[[1-(aminocarbonyl)-3-[[[(2S,4R)-2-[[[(3-chloro-2-fluorophenyl)methyl]amino]carbonyl]-4-fluoro-4-methyl-1-pyrrolidinyl]carbonyl]amino]-1H-indol-5-yl]oxy]- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the indole core, followed by the introduction of the pyrrolidinyl group, and finally the attachment of the acetic acid moiety. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biology, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It could serve as a probe for understanding biochemical processes.
Medicine
In medicine, the compound might be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could make it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may offer advantages in various industrial applications.
Wirkmechanismus
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen können andere Indolderivate, Pyrrolidinylverbindungen und Essigsäurederivate umfassen. Beispiele sind:
- Indol-3-essigsäure
- Pyrrolidinylessigsäure
- Fluorindolderivate
Einzigartigkeit
Was diese Verbindung auszeichnet, ist ihre einzigartige Kombination von funktionellen Gruppen, die ihr einzigartige chemische und biologische Eigenschaften verleihen. Ihre Fähigkeit, verschiedene chemische Reaktionen einzugehen und mit verschiedenen molekularen Zielstrukturen zu interagieren, macht sie zu einer wertvollen Verbindung für die wissenschaftliche Forschung.
Eigenschaften
Molekularformel |
C25H24ClF2N5O6 |
|---|---|
Molekulargewicht |
563.9 g/mol |
IUPAC-Name |
2-[1-carbamoyl-3-[[(4R)-2-[(3-chloro-2-fluorophenyl)methylcarbamoyl]-4-fluoro-4-methylpyrrolidine-1-carbonyl]amino]indol-5-yl]oxyacetic acid |
InChI |
InChI=1S/C25H24ClF2N5O6/c1-25(28)8-19(22(36)30-9-13-3-2-4-16(26)21(13)27)33(12-25)24(38)31-17-10-32(23(29)37)18-6-5-14(7-15(17)18)39-11-20(34)35/h2-7,10,19H,8-9,11-12H2,1H3,(H2,29,37)(H,30,36)(H,31,38)(H,34,35)/t19?,25-/m1/s1 |
InChI-Schlüssel |
YRTXXGBYCJOVKB-OPEAARRCSA-N |
Isomerische SMILES |
C[C@]1(CC(N(C1)C(=O)NC2=CN(C3=C2C=C(C=C3)OCC(=O)O)C(=O)N)C(=O)NCC4=C(C(=CC=C4)Cl)F)F |
Kanonische SMILES |
CC1(CC(N(C1)C(=O)NC2=CN(C3=C2C=C(C=C3)OCC(=O)O)C(=O)N)C(=O)NCC4=C(C(=CC=C4)Cl)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


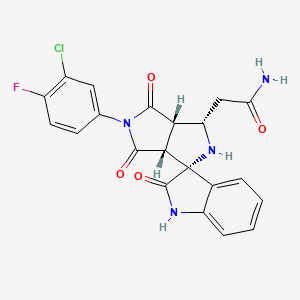
![7-Isoquinolinecarboxamide, 2-[2-(3-chlorophenyl)-1-oxo-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12635033.png)
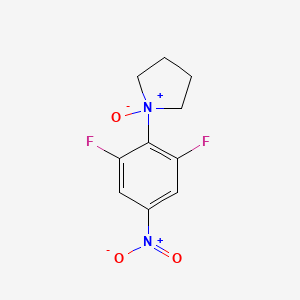
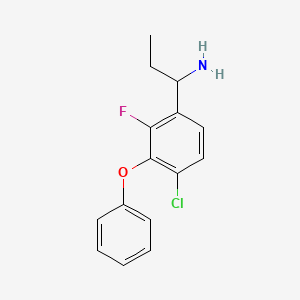
![[(3,6-Dimethoxy-4-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12635054.png)
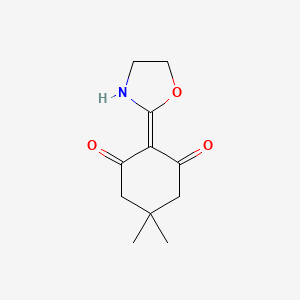
![[(1,2-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12635078.png)
![3-[(3aR,6aS)-5'-fluoro-5-[(4-fluorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12635082.png)
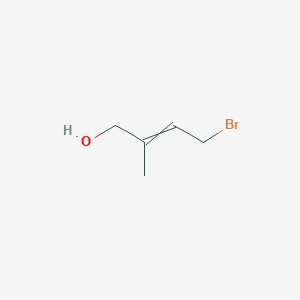
![(3aS,4R,4aS,7aR,8R,8aS)-6-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-epoxy[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12635096.png)
![2-[(4-Methoxyphenyl)methoxy]-1-(morpholin-4-yl)propan-1-one](/img/structure/B12635106.png)
![(1S,4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B12635113.png)

